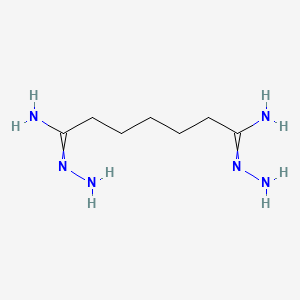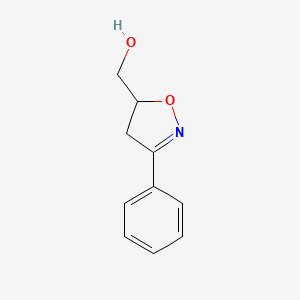
5-Fluoro-4-iodo-2-methylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-4-iodo-2-methylbenzaldehyde: is an organic compound with the molecular formula C8H6FIO . It is a derivative of benzaldehyde, where the benzene ring is substituted with fluorine, iodine, and a methyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodo-2-methylbenzaldehyde typically involves the iodination and fluorination of 2-methylbenzaldehyde. One common method includes:
Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 5-Fluoro-4-iodo-2-methylbenzaldehyde can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiourea can be used under mild conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution: Formation of compounds like 5-Fluoro-4-azido-2-methylbenzaldehyde.
Oxidation: Formation of 5-Fluoro-4-iodo-2-methylbenzoic acid.
Reduction: Formation of 5-Fluoro-4-iodo-2-methylbenzyl alcohol
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Fluoro-4-iodo-2-methylbenzaldehyde is used as a building block in organic synthesis. It can be employed in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs. The unique substitution pattern on the benzene ring can lead to compounds with specific biological activities.
Industry: In the material science industry, this compound can be used in the design of new functional materials, such as organic electronics or optoelectronics .
Wirkmechanismus
The mechanism of action of 5-Fluoro-4-iodo-2-methylbenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. The presence of electron-withdrawing groups (fluorine and iodine) on the benzene ring enhances its reactivity towards nucleophiles.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would depend on the specific bioactive derivatives synthesized from this compound .
Vergleich Mit ähnlichen Verbindungen
5-Fluoro-2-methylbenzaldehyde: Lacks the iodine substitution, making it less reactive in certain substitution reactions.
4-Iodo-2-methylbenzaldehyde: Lacks the fluorine substitution, affecting its electronic properties and reactivity.
2-Fluoro-4-iodobenzaldehyde: Similar substitution pattern but without the methyl group, leading to different steric and electronic effects.
Uniqueness: 5-Fluoro-4-iodo-2-methylbenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring, along with a methyl group. This combination of substituents imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and material science .
Eigenschaften
Molekularformel |
C8H6FIO |
|---|---|
Molekulargewicht |
264.03 g/mol |
IUPAC-Name |
5-fluoro-4-iodo-2-methylbenzaldehyde |
InChI |
InChI=1S/C8H6FIO/c1-5-2-8(10)7(9)3-6(5)4-11/h2-4H,1H3 |
InChI-Schlüssel |
QCZREWHANZICFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C=O)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-[(E)-2-bromoethenyl]-1-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14760280.png)
![2-[5-(4-fluorophenyl)-2-(hydroxymethyl)-4-imidazolylidene]-N-propan-2-yl-3H-thiazole-4-carboxamide](/img/structure/B14760284.png)


![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
![[(1S,2S,3aR,4R,4aS,4bS,6R,8S,8aS,9aR,10R,10aR)-4,8,8a,10-tetraacetyloxy-3a,6-dihydroxy-2,4a,6,9a-tetramethyl-2,3,4,4b,5,7,8,9,10,10a-decahydro-1H-cyclopenta[b]fluoren-1-yl] benzoate](/img/structure/B14760322.png)
